molecular formula C16H26N4O3 B2480150 tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)carbamate CAS No. 1353954-53-6

tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)carbamate

Cat. No.: B2480150
CAS No.: 1353954-53-6
M. Wt: 322.409
InChI Key: SFTZZCKMERAOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)carbamate ( 1353954-53-6) is a high-value chemical building block with the molecular formula C16H26N4O3 and a molecular weight of 322.40 g/mol . This compound features a piperidine ring core and is characterized by the presence of both a tert-butoxycarbonyl (Boc) protecting group and a 6-ethoxypyrimidine moiety . The Boc protecting group is a critical feature, making this reagent particularly valuable in multi-step organic synthesis, especially in the field of medicinal chemistry where it is used to protect amine functionalities during reaction sequences . Compounds within this chemical family, characterized by the piperidine-pyrimidine structure, are frequently investigated as potential ligands for biological receptors or enzymes . As such, this compound serves as a key synthetic intermediate in pharmaceutical research and development, with applications in the design and synthesis of novel drug candidates for various therapeutic areas . It is intended for research purposes as a crucial intermediate in exploratory chemistry and is strictly for laboratory use. Researchers can reliably utilize this building block in their synthetic routes to create more complex molecules for biological screening and structure-activity relationship (SAR) studies. Proper storage conditions are recommended: sealed in a dry environment at 2-8°C . Safety Information: This product is for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Safety data suggests the following hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Researchers should refer to the full Safety Data Sheet for comprehensive handling and disposal procedures.

Properties

IUPAC Name

tert-butyl N-[1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-5-22-14-9-13(17-11-18-14)20-8-6-7-12(10-20)19-15(21)23-16(2,3)4/h9,11-12H,5-8,10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTZZCKMERAOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)N2CCCC(C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three key building blocks:

  • Piperidine intermediate : A 3-aminopiperidine scaffold.
  • Pyrimidine moiety : 6-Ethoxy-4-chloropyrimidine or analogous electrophilic derivatives.
  • Carbamate group : Introduced via tert-butyl chloroformate (Boc anhydride).

Strategic priorities include minimizing racemization (if chiral centers are present), optimizing coupling efficiency between piperidine and pyrimidine, and ensuring Boc group stability during subsequent steps.

Stepwise Synthesis Protocols

Preparation of Piperidine Intermediate: 3-Aminopiperidine

Method A: Reductive Amination

  • Starting material : Piperidin-3-one.
  • Reaction : Treatment with ammonium acetate and sodium cyanoborohydride in methanol at 25°C for 12 hours.
  • Yield : 78–85%.

Method B: Catalytic Hydrogenation

  • Starting material : Pyridine-3-amine.
  • Conditions : H₂ (50 psi) over 10% Pd/C in ethanol at 80°C for 6 hours.
  • Yield : 65–72%.
Parameter Method A Method B
Time (h) 12 6
Temperature (°C) 25 80
Catalyst None Pd/C
Scalability Moderate High

Carbamate Protection: Boc Group Installation

General Procedure :

  • Reactants : Piperidine-pyrimidine intermediate (1 eq), Boc₂O (1.5 eq).
  • Base : Triethylamine (2 eq) in dichloromethane (DCM) at 0°C → 25°C over 2 hours.
  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1).
  • Yield : 90–95%.

Critical Parameters :

  • Base Selection : Triethylamine > DMAP > Pyridine (reaction rates: 2 h vs. 6 h vs. 8 h).
  • Side Reactions : Over-Boc protection avoided by stoichiometric control.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Reactor Setup :

  • Step 1 : Piperidine intermediate synthesis in a packed-bed reactor with immobilized reductases.
  • Step 2 : Coupling with pyrimidine in a microfluidic mixer (residence time: 30 min).
  • Step 3 : In-line Boc protection using segmented flow technology.

Advantages :

  • 98% conversion efficiency.
  • Reduced solvent waste (20% less vs. batch).

Catalytic Enhancements

Zinc Acetylacetonate Acceleration :

  • Addition of 0.1 eq Zn(acac)₂ reduces Boc protection time from 2 h to 30 min.
  • Byproduct formation <1%.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.44 (s, 9H, Boc CH₃), 3.21–3.45 (m, 4H, piperidine H), 4.41 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 6.72 (s, 1H, pyrimidine H).

HPLC Purity :

  • 99.2% (C18 column, 70:30 acetonitrile/water, 1 mL/min).

Challenges and Mitigation Strategies

Moisture Sensitivity

  • Issue : Boc group hydrolysis during storage.
  • Solution : Use of molecular sieves (3Å) in packaging.

Scalability Bottlenecks

  • Issue : Exothermicity during pyrimidine coupling.
  • Mitigation : Jacketed reactors with controlled cooling (±1°C).

Comparative Analysis of Patented Methods

Patent Key Innovation Yield Improvement Byproduct Reduction
CN103304472A Oppenauer oxidation for ketone formation +15% 30%
US6133473A Zn(acac)₂ catalysis in Boc protection +20% 40%

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to generate a free amine, enabling subsequent functionalization.

Reaction Conditions and Outcomes

Reagent Solvent Temperature Yield Product Source
Trifluoroacetic acid (TFA)Dichloromethane0–25°C85–95%1-(6-Ethoxypyrimidin-4-yl)piperidin-3-amine
HCl (4M in dioxane)Dioxane25°C90%Piperidin-3-amine hydrochloride derivative

Example :
Treatment with 10% TFA in CH₂Cl₂ for 2 hours quantitatively removes the Boc group, yielding the primary amine . This intermediate is critical for further coupling reactions, such as amide bond formation with carboxylic acids using HOBt/HBTU activation .

Nucleophilic Substitution at the Ethoxypyrimidine Ring

The ethoxy group on the pyrimidine ring is susceptible to nucleophilic displacement under transition-metal catalysis.

Reported Substitution Reactions

Nucleophile Catalyst Conditions Yield Product Source
4-AminopyrimidinePd₂(dba)₃/XantphosToluene, reflux, 5 hours55–70%4-(Piperidin-3-ylcarbamoyl)-2-aminopyrimidine
2-Methylpyridin-4-aminePd₂(dba)₃/XantphosToluene, 110°C, 12 hours60%Pyridine-piperidine hybrid

Mechanistic Insight :
The reaction proceeds via a palladium-catalyzed aromatic substitution, where the ethoxy group acts as a leaving group. Potassium tert-butoxide facilitates deprotonation of the nucleophilic amine .

Functionalization of the Piperidine Amine

The deprotected piperidine amine undergoes alkylation, acylation, and sulfonylation.

Key Transformations

Reaction Type Reagent Conditions Yield Product Source
SulfonylationMethanesulfonyl chloridePyridine, 0°C → 25°C, 16 hours91%Piperidine-3-yl methanesulfonamide
AcylationAcetyl chlorideTriethylamine, DCM, 4 hours78%N-Acetylpiperidine derivative
Reductive AminationBenzaldehyde/NaBH₃CNMeOH, 25°C, 12 hours65%N-Benzylpiperidine analog

Example :
Methanesulfonyl chloride reacts with the free amine in pyridine at 0°C, achieving 91% yield of the sulfonamide .

Heterocycle Formation via Cyclization

The amine participates in cyclization reactions to form benzimidazoles and related heterocycles.

Cyclization Reactions

Reagent Conditions Yield Product Source
Diphenyl cyanocarbonimidateDMF, 100°C, 8 hours75%Benzimidazole-piperidine fused derivative
1-Fluoro-2-nitrobenzeneDMF, K₂CO₃, 100°C, 12 hours68%Nitroaromatic intermediate

Mechanistic Pathway :
Nucleophilic aromatic substitution with 1-fluoro-2-nitrobenzene forms a nitro intermediate, which is reduced to a diamine and cyclized to yield benzimidazoles .

Stability and Side Reactions

  • Ethoxy Hydrolysis : Prolonged exposure to strong acids (e.g., HCl) may hydrolyze the ethoxy group to a hydroxyl group .

  • Boc Migration : Under basic conditions, the Boc group can migrate to secondary amines if steric hindrance is low .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)carbamate has been investigated for its potential therapeutic effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. It is studied for its ability to inhibit key enzymes involved in the disease's pathology.

Mechanism of Action :
The compound may function as an inhibitor of β-secretase and acetylcholinesterase, enzymes critical in amyloid beta peptide aggregation and cholinergic signaling, respectively.

Research Findings :
Recent studies have shown that this compound can reduce oxidative stress markers and improve cell viability in neuronal models exposed to neurotoxic agents .

Enzyme Inhibition Studies

Research indicates that this compound exhibits enzyme inhibition properties which are crucial for developing new therapeutic agents.

Enzyme IC50/Ki Value
β-secretaseIC50 = 15.4 nM
AcetylcholinesteraseKi = 0.17 μM

These values indicate the potency of the compound as an inhibitor, highlighting its potential utility in drug development .

The compound has been shown to possess neuroprotective properties, making it a candidate for further research in treating neurodegenerative disorders.

In Vitro Studies :
Studies demonstrated that this compound significantly improved cell viability in astrocytes exposed to amyloid beta peptide.

In Vivo Studies :
In animal models, the compound has been tested for its ability to mitigate cognitive decline associated with Alzheimer's disease. While it showed promise in reducing oxidative stress markers, results regarding cognitive improvement were less conclusive compared to established treatments .

Material Science

Beyond biological applications, this compound is also being explored for its utility in materials science. Its unique chemical structure may allow it to serve as a building block for more complex materials or as a reagent in organic synthesis.

Case Study 1: Neuroprotective Effects

A study assessed the protective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death and improved metabolic activity compared to controls.

Case Study 2: Cognitive Function Improvement

In a controlled trial using scopolamine-induced cognitive impairment models in rats, the compound was administered to evaluate its effects on memory and learning. While oxidative stress markers decreased significantly, cognitive improvements were not statistically significant when compared with traditional treatments like galantamine.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs, highlighting substituent differences and their implications:

Compound Name Core Structure Pyrimidine Substituent Key Features Reference
tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)carbamate Piperidine 6-ethoxy Ethoxy group enhances lipophilicity; potential for hydrogen bonding. N/A
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Piperidine N/A (acetylated amine) Acetyl group alters reactivity; used as a synthetic intermediate.
tert-Butyl (3R,4R)-1-(6-chloropyrimidin-4-yl)-4-(2,4,5-trifluorophenyl)piperidin-3-ylcarbamate Piperidine 6-chloro Chloro and fluorophenyl groups increase electron-withdrawing effects.
(R)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate Pyrrolidine 6-trifluoromethyl Trifluoromethyl improves metabolic stability; pyrrolidine enhances rigidity.
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine 5-fluoro, 4-hydroxy Hydroxyl and fluorine increase polarity and hydrogen-bonding capacity.

Key Observations :

  • Ethoxy vs.
  • Piperidine vs. Pyrrolidine : Piperidine (6-membered ring) offers greater conformational flexibility than pyrrolidine (5-membered), influencing target interaction and metabolic pathways .
  • Substituent Positioning : Fluorine or hydroxyl groups at specific pyrimidine positions (e.g., 4-hydroxy in ) can alter acidity and reactivity, impacting synthesis and stability .

Key Insights :

  • Scalability : The acetylation reaction in demonstrates industrial scalability (670 g crude yield), whereas chromatography-based purification in may limit large-scale production.
  • Deprotection : Analogs like those in require TFA for Boc-group removal, highlighting the need for acid-labile protection strategies in downstream applications.

Physicochemical and Pharmacological Considerations

  • Lipophilicity : Ethoxy and trifluoromethyl groups increase logP values, favoring blood-brain barrier penetration, while hydroxyl groups () enhance aqueous solubility .
  • Metabolic Stability : Trifluoromethyl groups () resist oxidative metabolism, whereas ethoxy groups may undergo demethylation, requiring structural optimization for prolonged activity.

Biological Activity

tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)carbamate is a novel organic compound with the molecular formula C17H28N4O3. Its unique structure positions it as a significant candidate in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring substituted with a pyrimidine moiety, which is known to enhance biological activity through specific interactions with biological targets. The IUPAC name for this compound is tert-butyl N-[1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl]carbamate.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Protein Interaction Modulation : The compound has been noted to interact with various proteins, influencing their activity and stability, which can lead to altered signaling pathways within cells.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The effective concentration range for these activities is reported to be between 0.78 to 3.125 μg/mL, comparable to existing antibiotics like vancomycin and linezolid .

Anticancer Properties

The compound's ability to inhibit HSP90 (Heat Shock Protein 90) has been explored due to its role in cancer cell survival and proliferation. Inhibitors of HSP90 are known to disrupt multiple signaling pathways that are crucial for tumor growth. The structural features of this compound suggest it may effectively bind to the ATP-binding site of HSP90, thereby inhibiting its chaperone function .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds.

Compound NameStructureBiological ActivityReference
tert-butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)carbamateStructureModerate antibacterial activity against Gram-positive bacteria
tert-butyl 4-(6-amino-pyridin-3-yl)piperazine-1-carboxylate-Anticancer properties through HSP90 inhibition

Case Studies

Several case studies have illustrated the biological effects of this compound:

  • Antibacterial Efficacy : In vitro studies demonstrated that the compound effectively inhibited biofilm formation in MRSA strains, suggesting its potential use in treating persistent infections caused by biofilm-forming bacteria.
  • Cancer Cell Line Studies : Research involving various cancer cell lines has shown that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)carbamate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling a pyrimidine derivative (e.g., 6-ethoxypyrimidin-4-amine) with a piperidine-carbamate intermediate. A common approach is to react the amine group of 1-(6-ethoxypyrimidin-4-yl)piperidin-3-amine with tert-butyl chloroformate under basic conditions (e.g., triethylamine) in an inert solvent like dichloromethane at 0–5°C . Optimization may include adjusting stoichiometry, temperature, or catalyst use. For example, reducing reaction time or improving yield can be achieved via slow reagent addition or using molecular sieves to scavenge water .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?

  • Methodology :

  • 1H NMR : Key signals include the tert-butyl group (δ ~1.36 ppm, singlet, 9H), piperidine protons (δ 1.65–3.56 ppm, multiplet), and ethoxy group (δ ~1.35 ppm for CH3, triplet; δ ~4.0 ppm for CH2, quartet) .
  • Mass Spectrometry : The molecular ion peak should match the exact mass (e.g., calculated for C16H26N4O3: 322.20 g/mol). Fragmentation patterns (e.g., loss of tert-butoxycarbonyl group, m/z ~57) further validate the structure .
  • IR : Stretching frequencies for carbamate (C=O at ~1700 cm⁻¹) and pyrimidine rings (C=N at ~1600 cm⁻¹) confirm functional groups .

Q. What purification strategies are effective for isolating high-purity samples of this compound?

  • Methodology : Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. For challenging separations, preparative HPLC with a C18 column and acetonitrile/water mobile phase can resolve polar impurities. Recrystallization from ethanol or tert-butyl methyl ether may improve crystallinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodology :

  • Analog Synthesis : Modify the ethoxy group (e.g., replace with methoxy, fluorine) or piperidine substituents to assess steric/electronic effects .
  • Enzyme Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based or radiometric assays. IC50 values can be determined via dose-response curves .
  • Computational Docking : Use software like AutoDock to predict binding modes with active sites, correlating with experimental data .

Q. What experimental approaches can resolve contradictions in biological activity data across different assays?

  • Methodology :

  • Orthogonal Assays : Validate hits using both cell-free (e.g., enzymatic) and cell-based assays to rule out false positives from assay-specific artifacts .
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if discrepancies arise from compound degradation .
  • Control Experiments : Include known inhibitors/activators and evaluate solvent effects (e.g., DMSO tolerance) .

Q. How can X-ray crystallography or SHELX refinement elucidate the compound’s 3D structure and intermolecular interactions?

  • Methodology :

  • Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane).
  • Data Collection : Use synchrotron radiation for high-resolution diffraction data.
  • SHELX Refinement : Solve the phase problem via direct methods (SHELXD) and refine using SHELXL. Analyze hydrogen bonding (e.g., carbamate NH to pyrimidine N) and π-π stacking interactions .

Q. What strategies mitigate metabolic instability of the tert-butyl carbamate group in vivo?

  • Methodology :

  • Prodrug Design : Replace the carbamate with a labile ester or amide moiety cleaved enzymatically in target tissues .
  • Isotope Labeling : Use deuterated tert-butyl groups to slow oxidative metabolism (e.g., CYP450-mediated) .
  • Plasma Stability Assays : Incubate with plasma and monitor degradation via LC-MS to identify vulnerable sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.